(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is the acylation of a pyrazolone derivative, followed by various functional group modifications. The reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved might include signal transduction, metabolic regulation, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrazolone derivatives and compounds with similar functional groups. Examples include:
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- 1,3-dimethyl-5-pyrazolone derivatives
Uniqueness
What sets 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one apart is its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C24H18FNO3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-7-5-12-19(13-15)26-21(17-10-6-11-18(25)14-17)20(23(28)24(26)29)22(27)16-8-3-2-4-9-16/h2-14,21,27H,1H3/b22-20+ |
InChI Key |
MIRYHCSYBZJOSJ-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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